3'-Nitro-[1,1'-biphenyl]-2-ol
Overview
Description
3’-Nitro-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C12H9NO3 It is a derivative of biphenyl, where a nitro group is attached to the third position of one phenyl ring, and a hydroxyl group is attached to the second position of the other phenyl ring
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as nitrobenzenes , which are compounds containing a nitrobenzene moiety. These compounds are known to interact with various biological targets, but the specific targets for this compound are yet to be identified.
Mode of Action
Nitrobenzenes, in general, are known to undergo reactions with biological nucleophiles . The nitro group in these compounds is electrophilic, allowing it to undergo rapid and reversible reactions with biological nucleophiles, such as cysteine and histidine, thus supporting post-translational modifications of proteins .
Biochemical Pathways
Nitrobenzenes are known to be involved in various biochemical pathways, but the specific pathways affected by this compound are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitro-[1,1’-biphenyl]-2-ol typically involves the nitration of biphenyl derivatives. One common method is the nitration of 2-hydroxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production of 3’-Nitro-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 3’-Nitro-[1,1’-biphenyl]-2-ol can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3’-Nitro-[1,1’-biphenyl]-2-one.
Reduction: Formation of 3’-Amino-[1,1’-biphenyl]-2-ol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3’-Nitro-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Comparison with Similar Compounds
3-Nitrobiphenyl: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
2-Hydroxybiphenyl: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Nitro-[1,1’-biphenyl]-2-ol: Similar structure but with the nitro group at a different position, leading to variations in chemical and biological properties.
Uniqueness: 3’-Nitro-[1,1’-biphenyl]-2-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-nitrophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIJDZWPRHJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499329 | |
Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-84-9 | |
Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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